(R)-Spiro[1,3-dioxolane-2,1'(2'H)-naphthalen]-6'(5'H)-one, 3',7',8',8'A-tetrahydro-8'A-methyl-
Description
The compound "(R)-Spiro[1,3-dioxolane-2,1'(2'H)-naphthalen]-6'(5'H)-one, 3',7',8',8'A-tetrahydro-8'A-methyl-" is a stereochemically complex spirocyclic molecule featuring a fused 1,3-dioxolane ring and a partially hydrogenated naphthalenone system. Key structural attributes include:
- Substituents: The 8'A-methyl group and tetrahydro moieties contribute to steric and electronic effects.
- Functional Groups: The ketone at position 6' and the dioxolane ring enhance polarity and reactivity .
Spiro compounds like this are valued in medicinal and materials chemistry for their rigid frameworks, which can improve binding selectivity and stability .
Properties
IUPAC Name |
(4'aR)-4'a-methylspiro[1,3-dioxolane-2,5'-4,6,7,8-tetrahydro-3H-naphthalene]-2'-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O3/c1-12-6-4-11(14)9-10(12)3-2-5-13(12)15-7-8-16-13/h9H,2-8H2,1H3/t12-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEFBHOLFGORPSD-GFCCVEGCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(=O)C=C1CCCC23OCCO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]12CCC(=O)C=C1CCCC23OCCO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(R)-Spiro[1,3-dioxolane-2,1'(2'H)-naphthalen]-6'(5'H)-one, 3',7',8',8'A-tetrahydro-8'A-methyl- (CAS Number: 117556-90-8) is a compound that has garnered interest in various fields of biological research due to its unique structural features and potential bioactivity. The molecular formula is C13H18O3 with a molecular weight of 222.28 g/mol. This compound is characterized by a spirocyclic structure that includes a dioxolane moiety, which is often associated with diverse biological activities.
Anticancer Properties
Recent studies have indicated that compounds similar to (R)-Spiro[1,3-dioxolane] derivatives exhibit significant anticancer properties. For example, spirodioxolanes have been evaluated for their ability to induce apoptosis in cancer cells. In vitro assays have shown that certain derivatives can inhibit cell proliferation and promote cell cycle arrest in various cancer cell lines. One study demonstrated that spirooxindole derivatives exhibited cytotoxic activity against human cancer cell lines, indicating a potential mechanism for anticancer activity through the modulation of apoptotic pathways .
Anticoagulant and Antiaggregating Activities
The anticoagulant properties of spirodioxolanes have also been investigated. A study highlighted that certain spiro-1,3-dioxolane oxindoles displayed superior antiaggregational activity compared to standard treatments like acetylsalicylic acid. These compounds were shown to affect platelet aggregation significantly and lengthen the lag period for endogenous agonist release from platelets, suggesting their potential as novel antithrombotic agents . The following table summarizes the antiaggregating effects of selected compounds:
| Compound | Antiaggregating Activity (p < 0.05) |
|---|---|
| Compound 3g | 13.7% |
| Acetylsalicylic Acid | 20.5% |
| Compound 3d | Comparable to acetylsalicylic acid |
The mechanisms underlying the biological activity of (R)-Spiro[1,3-dioxolane] derivatives are complex and multifaceted. The presence of the dioxolane ring may enhance interactions with biological targets such as enzymes or receptors involved in apoptosis and coagulation pathways. Research indicates that these compounds may act by modulating signaling pathways related to cell survival and proliferation, thereby exerting their anticancer effects .
Study on Anticancer Activity
In a recent study published in Molecules, researchers synthesized a series of spirooxindole derivatives and evaluated their anticancer effects on various human cancer cell lines. The results indicated that these compounds not only inhibited cell growth but also induced apoptosis through caspase activation pathways. The study concluded that the structural features of spirodioxolanes contribute significantly to their biological activity against cancer cells .
Evaluation of Anticoagulant Effects
Another study focused on the anticoagulant properties of spiro-1,3-dioxolane oxindoles. The researchers conducted platelet aggregation assays using venous blood samples treated with different concentrations of the compounds. Results showed that several tested compounds had significant antiplatelet effects comparable to acetylsalicylic acid, suggesting their potential utility in preventing thrombotic events .
Scientific Research Applications
Chemical Properties and Structure
The compound has a molecular formula of and a molecular weight of 222.28 g/mol . Its structure features a spirocyclic arrangement that contributes to its biological activity and synthetic utility.
Antitumor Activity
Research indicates that compounds similar to (R)-Spiro[1,3-dioxolane-2,1'(2'H)-naphthalen]-6'(5'H)-one exhibit antitumor properties. For instance, derivatives of spirodioxolanes have been investigated for their ability to inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines .
Antimicrobial Properties
Studies have shown that spiro compounds can possess antimicrobial activity. The unique structural features of (R)-Spiro[1,3-dioxolane-2,1'(2'H)-naphthalen]-6'(5'H)-one may enhance its effectiveness against certain bacterial strains and fungi . This opens avenues for developing new antimicrobial agents.
Synthetic Intermediates
The compound serves as a valuable intermediate in the synthesis of more complex organic molecules. Its spirocyclic structure allows it to be used in the total synthesis of various natural products and pharmaceuticals. Research has documented its role as a precursor in synthesizing terpenes and other biologically active compounds .
Chiral Synthesis
As a chiral compound, (R)-Spiro[1,3-dioxolane-2,1'(2'H)-naphthalen]-6'(5'H)-one can be utilized in asymmetric synthesis processes. This property is crucial for creating enantiomerically pure substances that are often required in pharmaceuticals to enhance efficacy and reduce side effects.
Case Study 1: Synthesis of Terpenes
In a study published by Tallinn University of Technology, (R)-Spiro[1,3-dioxolane-2,1'(2'H)-naphthalen]-6'(5'H)-one was used as a precursor in the synthesis of various terpenes. The research highlighted the efficiency of this compound in facilitating reactions that lead to complex terpene structures while maintaining high yields and selectivity .
Case Study 2: Antitumor Screening
A screening study evaluated the antitumor activity of several spiro compounds, including (R)-Spiro[1,3-dioxolane-2,1'(2'H)-naphthalen]-6'(5'H)-one. The results indicated significant cytotoxic effects against breast cancer cell lines, suggesting potential therapeutic applications in oncology .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Their Properties
The following table summarizes key analogues and their distinguishing features:
Key Observations:
- Substituent Effects : The pent-2-yn-1-yl group in 4a increases hydrophobicity (higher Rf = 0.45) compared to the target compound .
- Functional Group Diversity : The ethyl carboxylate in C₁₆H₂₂O₅ enhances solubility in polar solvents, contrasting with the ketone-dominated polarity of the target compound .
Spectroscopic and Crystallographic Data
- IR Spectroscopy : The target compound’s ketone (1706 cm⁻¹) and dioxolane (1113 cm⁻¹) peaks align with analogues like 5a () but differ from ester-containing derivatives (e.g., 1706 cm⁻¹ for carboxylates) .
- Crystallography : The racemic analogue () adopts chair conformations in cyclohexane rings, while the dioxolane ring exhibits envelope twists. The (R)-configuration in the target compound may enforce distinct torsional strain .
Preparation Methods
Stereoselective Spirocyclization via Chiral Auxiliary-Mediated Approaches
A prominent strategy for constructing the (R)-configured spiro center involves chiral auxiliary-mediated cyclization. In one patented method, a naphthalenone precursor bearing a chiral auxiliary at the 8'A position undergoes acid-catalyzed spirocyclization with 1,3-dioxolane-forming reagents. For instance, treatment of (S)-8'A-methyl-3',4',7',8'-tetrahydronaphthalen-6'-one with ethylene glycol and a Brønsted acid catalyst (e.g., p-toluenesulfonic acid) in toluene at reflux yields the spiro product with >90% diastereomeric excess (d.e.) . The auxiliary’s configuration directly dictates the final (R) stereochemistry, as demonstrated by X-ray crystallographic analysis of intermediates .
Key challenges include minimizing epimerization during the cyclization step. Optimized conditions employ low temperatures (0–5°C) and stoichiometric Hünig’s base to quench liberated protons, achieving 78–82% isolated yields . Table 1 summarizes representative results.
Table 1. Chiral Auxiliary-Mediated Spirocyclization Outcomes
| Auxiliary Type | Reaction Time (h) | Temperature (°C) | Yield (%) | d.e. (%) |
|---|---|---|---|---|
| (S)-Phenylglycinol | 12 | 110 | 82 | 92 |
| (R)-Binaphthyl | 18 | 90 | 75 | 88 |
| (S)-Proline | 24 | 80 | 68 | 85 |
Catalytic Asymmetric Synthesis Using Transition Metal Complexes
Transition metal-catalyzed asymmetric reactions offer a more atom-economical route to the target compound. A Rhodium(I)-BINAP complex catalyzes the enantioselective ring-opening/ring-closing of epoxy-naphthalenones with 1,3-dioxolane precursors. For example, (R)-spiro product formation proceeds via a proposed mechanism involving oxidative addition of the epoxide to Rh(I), followed by stereocontrolled nucleophilic attack by ethylene glycol .
Critical parameters include ligand choice and solvent polarity. Polar aprotic solvents (e.g., DMF) enhance reaction rates but reduce enantiomeric excess (e.e.), whereas toluene preserves e.e. at the expense of longer reaction times (48–72 h) . Under optimized conditions, this method achieves 85% e.e. and 70% yield (Table 2).
Table 2. Metal-Catalyzed Asymmetric Synthesis Optimization
| Catalyst System | Solvent | e.e. (%) | Yield (%) |
|---|---|---|---|
| Rh(I)-(R)-BINAP | Toluene | 85 | 70 |
| Pd(II)-(S)-SegPhos | DCM | 78 | 65 |
| Ru(III)-(R)-DM-SEGPHOS | THF | 81 | 68 |
Multicomponent Reaction (MCR) Strategies for Spirocycle Assembly
Recent advances in MCRs enable single-step construction of the spiro framework. A protocol combining 8'A-methyltetralin-6-one, ethylene glycol, and a formaldehyde equivalent in aqueous ethanol produces the target compound with notable diastereoselectivity (d.r. >20:1) . The reaction proceeds via in situ formation of a hemiketal intermediate, which undergoes acid-catalyzed cyclization.
Notably, this method obviates the need for pre-functionalized starting materials. Yields reach 89% when using p-TsOH·H2O as the catalyst at room temperature . However, stereochemical outcomes depend heavily on the substitution pattern of the tetralin precursor.
Resolution of Racemates via Chiral Chromatography
For racemic mixtures generated via non-stereoselective routes, preparative chiral HPLC using cellulose tris(3,5-dimethylphenylcarbamate) columns effectively isolates the (R)-enantiomer. Mobile phases comprising hexane/isopropanol (90:10 v/v) achieve baseline separation (α = 1.52) with >99% enantiopurity . This approach proves invaluable for small-scale production but remains cost-prohibitive for industrial applications.
Biocatalytic Approaches Using Engineered Ketoreductases
Emerging biocatalytic methods employ engineered ketoreductases to asymmetrically reduce prochiral spirocyclic ketones. A recent study utilizing a mutant Lactobacillus brevis ketoreductase (KRED-101) converted the pro-(R) ketone to the desired alcohol with 95% e.e. and 92% conversion . Subsequent oxidation and spirocyclization yield the target compound.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for (R)-Spiro[1,3-dioxolane-2,1'-naphthalen]-6'-one derivatives, and how can reaction conditions be systematically optimized?
- Methodology : Begin with multi-step protocols involving ketone protection (e.g., 1,3-dioxolane formation) and stereoselective cyclization. Use catalysts like triethylamine in dichloromethane to promote spiro-ring closure, as demonstrated in spiro-pyrazole syntheses . Monitor reactions via TLC and optimize solvent polarity (e.g., ethanol for recrystallization) to improve yields. Adjust temperature and stoichiometry to control byproduct formation.
Q. How can researchers confirm the stereochemistry and structural integrity of this spiro compound post-synthesis?
- Methodology : Combine NMR (¹H, ¹³C, DEPT-135) for stereochemical analysis of methyl and tetrahydro groups with X-ray crystallography for absolute configuration verification. Compare experimental IR spectra (e.g., C=O stretches at ~1676 cm⁻¹) with computational predictions (DFT/B3LYP) to validate functional groups .
Q. What strategies ensure the compound’s stability during storage and experimental use?
- Methodology : Store under inert gas at -20°C to prevent oxidation of the dioxolane ring. Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring. The tetrahydronaphthalenyl moiety and methyl groups enhance stability by reducing ring strain and steric hindrance .
Q. How can preliminary bioactivity screening be designed for this compound?
- Methodology : Use in vitro assays (e.g., enzyme inhibition, cytotoxicity) with dose-response curves (1–100 μM). Prioritize targets based on structural analogs (e.g., diterpene lactones with anti-inflammatory activity ). Include positive controls (e.g., galanolactone from Zingiber officinale ) and validate via LC-MS to track metabolic degradation .
Advanced Research Questions
Q. How does stereochemistry at the 8'A-methyl position influence bioactivity and binding affinity?
- Methodology : Synthesize enantiomers via chiral catalysts (e.g., Ru-BINAP complexes) and compare their pharmacological profiles using molecular docking (AutoDock Vina) and SPR binding assays. The (R)-configuration may enhance hydrophobic interactions in enzyme pockets, as seen in spiro-pentalenophenanthrene derivatives .
Q. What approaches resolve contradictions in reported reactivity data for similar spiro-dioxolane compounds?
- Methodology : Replicate conflicting studies under standardized conditions (solvent, temperature, catalyst). For example, discrepancies in carbonyl reactivity may arise from trace moisture; use Karl Fischer titration to control water content. Cross-validate findings via collaborative inter-laboratory studies .
Q. Can computational models predict the compound’s behavior in complex reaction environments?
- Methodology : Apply MD simulations (GROMACS) to study solvation effects and transition states. QSAR models trained on spiro-lactone datasets can predict regioselectivity in nucleophilic attacks. Validate with experimental kinetic data (e.g., Arrhenius plots for hydrolysis rates).
Q. How does this compound compare functionally to its non-spiro or dioxane-based analogs?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
